molecular formula C9H17BF3KN2 B1455670 Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate CAS No. 1357559-45-5

Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate

Cat. No. B1455670
M. Wt: 260.15 g/mol
InChI Key: AZJKXUIWEQWJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate, also known as MPDTP, is a novel organofluorine compound with a wide range of applications in chemical synthesis, scientific research, and laboratory experiments. It is a derivative of 1,4-diazepane, a heterocyclic organic compound with five-membered rings of two carbon atoms and three nitrogen atoms. MPDTP has unique properties that make it an attractive candidate for a wide range of applications and a promising research target.

Scientific Research Applications

Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a ligand for coordination chemistry. It has also been used as a fluorescent probe for the detection of various analytes, including proteins, DNA, and small molecules. In addition, Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate has been used as a model compound to study the properties and reactivity of other organofluorine compounds.

Mechanism Of Action

Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate is an organofluorine compound, and its mechanism of action is based on its ability to form strong hydrogen bonds with other molecules. These hydrogen bonds can be used to stabilize the structure of the compound, as well as to facilitate the formation of other chemical bonds. In addition, Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate can act as a catalyst for certain chemical reactions, such as the ring-opening of cyclic compounds.

Biochemical And Physiological Effects

Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate has been shown to have a number of biochemical and physiological effects. It has been used to study the effects of organofluorine compounds on the human body, and has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been used to study the effects of organofluorine compounds on the nervous system, and has been shown to have neuroprotective and anxiolytic effects.

Advantages And Limitations For Lab Experiments

Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate has a number of advantages and limitations for laboratory experiments. The main advantage of Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate is its high purity and stability, which makes it an ideal reagent for a wide range of experiments. In addition, Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate is relatively inexpensive and easy to obtain, making it accessible to most laboratories. However, Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate is a highly reactive compound, and must be handled with caution. It is also sensitive to light and air, and should be stored in a cool, dark place.

Future Directions

Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate has a wide range of potential applications, and there are many possible future directions for research. These include the development of new synthetic methods for the production of Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate, the exploration of its biological activities, and the study of its role in the synthesis of other organofluorine compounds. In addition, Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate could be used to study the effects of organofluorine compounds on the environment, and to develop new strategies for their safe disposal. Finally, Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate could be used to develop new materials and devices, such as sensors, catalysts, and drug delivery systems.

properties

IUPAC Name

potassium;trifluoro-[3-(4-methyl-1,4-diazepan-1-yl)prop-1-en-2-yl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BF3N2.K/c1-9(10(11,12)13)8-15-5-3-4-14(2)6-7-15;/h1,3-8H2,2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJKXUIWEQWJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)CN1CCCN(CC1)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate
Reactant of Route 6
Reactant of Route 6
Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.